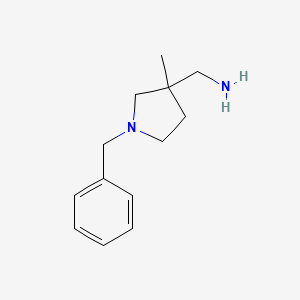

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine

Description

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine is a pyrrolidine-derived amine featuring a benzyl group at the 1-position and a methyl group at the 3-position of the pyrrolidine ring. The methanamine moiety is attached to the same carbon as the methyl group.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzyl-3-methylpyrrolidin-3-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSQLKWLJFVEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001230577 | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114373-06-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114373-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(phenylmethyl)-3-pyrrolidinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001230577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine typically involves the reaction of benzylamine with 3-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for better control over reaction parameters and scalability, making it feasible to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amines or other reduced forms.

Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine is a chiral molecule belonging to the class of substituted pyrrolidines and serves as a key structural component in various pharmaceutical compounds and research chemicals. It is an organic nitrogen compound, specifically an aliphatic amine, with a pyrrolidine ring. The presence of benzyl and methyl groups contributes to its unique chemical properties and potential biological activity.

Chemical Properties and Reactions

The structural formula can be represented using SMILES notation as CC1(CCN(C1)CC2=CC=CC=C2)CN, indicating the connectivity of atoms within the molecule.

This compound can participate in various chemical reactions, including oxidation, using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives. Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of various substituted derivatives. Common reaction conditions include organic solvents such as dichloromethane and methanol, with temperatures ranging from -78°C to room temperature.

Applications

This compound's significance in scientific research stems from its ability to interact with specific biological targets, leading to the development of potential therapeutic agents for various conditions.

(1-Benzyl-4-methylpyrrolidin-3-YL)methanamine is used as a building block in organic synthesis for the preparation of more complex molecules. The compound is studied for its potential biological activity and interactions with biological targets. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development, and it is utilized in the production of specialty chemicals and materials.

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors in biological systems and may exhibit effects on central nervous system pathways due to its structural similarity to other psychoactive substances.

Mechanism of Action

The mechanism of action of (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs, their substituents, and physicochemical properties:

Notes:

- Substituent Effects: Benzyl vs. Methyl vs. Ethylamine: The ethylamine side chain in introduces a basic nitrogen, which may alter receptor-binding kinetics compared to the methyl group in the target compound. Piperidine vs. Pyrrolidine: The piperidine analog has a six-membered ring, which may confer greater conformational flexibility and receptor selectivity.

Biological Activity

(1-Benzyl-3-methylpyrrolidin-3-yl)methanamine, a compound with a unique structural configuration, has garnered attention in medicinal chemistry and biological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₂₀N₂, which indicates the presence of a pyrrolidine ring substituted with a benzyl and a methyl group. This structural arrangement is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exhibit agonistic or antagonistic properties, modulating various biochemical pathways. Detailed studies are necessary to elucidate the specific interactions and pathways involved.

Biological Activity Overview

Research indicates that this compound may possess several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

- Neuroprotective Effects : It may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems.

- Antimicrobial Properties : Some investigations have shown potential antibacterial and antifungal activities.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antitumor Efficacy : A study demonstrated that this compound inhibited the proliferation of various cancer cell lines in vitro. The mechanism involved the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways such as the MAPK pathway .

- Neuroprotective Mechanism : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .

- Antimicrobial Activity : In vitro tests showed that the compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1-Benzyl-3-methylpyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield?

- Methodology : A common approach involves multi-step synthesis starting with pyrrolidine derivatives. For example, a patented method (adapted for pyrrolidine analogs) includes:

- N-acylation of a precursor amine.

- Quaternization using benzyl halides.

- Partial reduction with sodium borohydride (NaBH₄) in methanol/water.

- Reductive amination with methylamine and titanium(IV) isopropoxide as a catalyst .

- Critical Factors : Temperature (optimal range: 0–25°C for quaternization), solvent polarity (methanol vs. THF), and catalyst choice (e.g., Ti(OiPr)₄ for reductive amination) significantly impact yield and purity. Evidence from fluorinated analogs shows yields drop by ~20% if temperatures exceed 30°C .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Analytical Techniques :

- X-ray crystallography to confirm stereochemistry (e.g., R/S configuration at the pyrrolidine ring).

- NMR spectroscopy : ¹H/¹³C NMR for backbone assignments (e.g., benzyl CH₂ signals at δ 3.5–4.0 ppm; methyl groups at δ 1.2–1.5 ppm).

- Chiral HPLC to resolve enantiomers, critical for pharmacological studies .

Q. What are the structure-activity relationship (SAR) insights for analogs of this compound in biological studies?

- Core Findings :

- The benzyl group enhances binding to amine receptors (e.g., σ receptors) by providing aromatic π-π interactions.

- Methyl substitution on the pyrrolidine ring reduces metabolic degradation, as seen in similar N-methylpyrrolidine derivatives .

- Removing the benzyl group (e.g., 3-methylpyrrolidin-3-ylmethanamine) decreases potency by >50% in dopamine uptake inhibition assays .

Advanced Research Questions

Q. How can enantiomeric separation be optimized for this compound?

- Methodology :

- Use chiral resolving agents like ditoluoyl-L-tartaric acid to form diastereomeric salts, followed by recrystallization .

- Dynamic kinetic resolution with enzymes (e.g., lipases) under mild conditions (pH 7–8, 25°C) to improve enantiomeric excess (ee >98%) .

- Challenges : Low solubility of diastereomers in aqueous buffers may require mixed solvents (e.g., ethanol/water).

Q. What catalytic systems improve the efficiency of reductive amination in synthesizing this compound?

- Advanced Catalysts :

- Titanium(IV) isopropoxide enhances imine formation and reduces side reactions (e.g., over-reduction) in methanolic methylamine .

- Palladium-on-carbon (Pd/C) under hydrogen atmosphere (1–3 atm) provides faster reduction but risks debenzylation if temperatures exceed 50°C .

- Optimization Data : Using Ti(OiPr)₄ increases yields by ~30% compared to traditional NaBH₃CN methods .

Q. How do contradictory data on biological activity arise in studies of this compound, and how can they be resolved?

- Case Example : Discrepancies in receptor binding assays (e.g., σ-1 vs. σ-2 affinity) may stem from:

- Enantiomeric impurities (e.g., R-enantiomer showing 10x higher σ-1 affinity than S-enantiomer) .

- Assay conditions : Variations in buffer pH (7.4 vs. 8.0) or detergent use (e.g., Tween-20) alter protein-ligand interactions .

- Resolution Strategy : Validate results using orthogonal assays (e.g., SPR vs. radioligand binding) and report enantiomeric purity explicitly.

Q. What advanced computational methods predict the compound’s metabolic stability and toxicity?

- Tools :

- Density Functional Theory (DFT) to model oxidation sites (e.g., CYP3A4-mediated N-demethylation).

- Molecular docking (AutoDock Vina) to simulate binding to hepatic enzymes like UDP-glucuronosyltransferases .

- Key Insights : The methyl group on pyrrolidine reduces metabolic oxidation compared to non-methylated analogs (t₁/₂ increased by ~2x) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.